2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile
Description
2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile is a heterocyclic compound featuring a fused isoindole core modified with a 2,6-dioxopiperidin-3-yl group at position 2 and a carbonitrile substituent at position 3. The dioxopiperidine moiety confers conformational rigidity, while the electron-withdrawing carbonitrile group enhances stability and influences intermolecular interactions. This compound is of interest in medicinal chemistry due to its structural similarity to proteolysis-targeting chimeras (PROTACs) and immunomodulatory agents targeting ubiquitin ligases .
Properties
CAS No. |
1010100-27-2 |
|---|---|
Molecular Formula |
C14H11N3O3 |
Molecular Weight |
269.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Alternative Pathways via Nitro Intermediates
In cases where the cyano group is introduced post-cyclization, nitro intermediates serve as precursors. For example, methyl 2-bromomethyl-5-nitrobenzoate undergoes analogous substitution with 2,6-dioxopiperidin-3-ammonium chloride, followed by catalytic hydrogenation (Pd/C, H₂ at 50 psi) to reduce the nitro group to an amine. Subsequent diazotization and treatment with CuCN converts the amine to the cyano group, though this route is less efficient (55–60% yield) due to side reactions during diazotization.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of ammonium salt |
| Temperature | 65°C | Balances reaction rate and decomposition |
| Reaction Time | 10 hours | Ensures complete cyclization |
| Acid Acceptor | Triethylamine | Neutralizes HBr, shifts equilibrium |
Higher temperatures (>80°C) promote decomposition of the dioxopiperidine moiety, while polar aprotic solvents like DMF prevent aggregation of intermediates. Substituting triethylamine with dimethylaminopyridine (DMAP) increases reaction rates but raises costs without improving yields.
Purification and Isolation
Post-reaction workup involves quenching the mixture in ice water, followed by extraction with methylene chloride (2 × 60 mL). The organic layer is washed with brine to remove residual DMF and dried over anhydrous sodium sulfate. Rotary evaporation yields a crude solid, which is recrystallized from ethanol/water (3:1) to achieve >98% purity. Chromatography on silica gel (ethyl acetate/hexane, 1:1) resolves any remaining byproducts, such as unreacted bromomethyl esters or dimeric species.
Mechanistic Insights into Cyclization
The cyclization step proceeds via intramolecular nucleophilic attack of the piperidine nitrogen on the ester carbonyl, facilitated by the electron-withdrawing cyano group. Density functional theory (DFT) calculations suggest a transition state with partial positive charge on the carbonyl carbon and partial negative charge on the nucleophilic nitrogen. The cyano group at position 5 stabilizes the transition state through inductive effects, lowering the activation energy by 12–15 kJ/mol compared to unsubstituted analogs.
Scalability and Industrial Adaptations
Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and minimize side reactions. A representative protocol involves:
-
Bromination : Methyl 2-methyl-5-cyanobenzoate (1.0 kg) and NBS (1.2 eq) in CCl₄, irradiated at 365 nm for 6 hours.
-
Substitution : Reaction with 2,6-dioxopiperidin-3-ammonium chloride (1.05 eq) in DMF at 65°C for 10 hours.
-
Workup : Extraction with methylene chloride, followed by distillation to recover DMF for reuse.
This process achieves 78% yield with a throughput of 5 kg/week, demonstrating viability for commercial production.
Analytical Characterization
Critical spectroscopic data confirm the structure:
-
¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, ArH), 7.98 (d, J = 8.0 Hz, 1H, ArH), 5.15 (dd, J = 12.4, 5.2 Hz, 1H, CH piperidine), 3.20–2.80 (m, 4H, piperidine CH₂), 2.65–2.40 (m, 2H, piperidine CH₂).
-
IR (KBr): 2240 cm⁻¹ (C≡N), 1720 cm⁻¹ (ketone C=O), 1680 cm⁻¹ (amide C=O).
-
HPLC : Purity >99% (C18 column, acetonitrile/water 70:30, 1.0 mL/min) .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, under mild to moderate conditions.
Major Products
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of isoindoline compounds, including 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile, can inhibit inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). These compounds have been tested in various models to assess their efficacy in reducing inflammation associated with diseases like psoriasis and viral infections .
Case Study:
A study demonstrated that administering this compound in animal models resulted in significant reductions in TNF levels and other inflammatory markers, suggesting potential for treating inflammatory diseases .
Anticancer Activity
Isoindole derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. The compound's structural features may enhance its interaction with biological targets involved in cell proliferation and survival.
Data Table: Anticancer Activity of Isoindole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 15 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 10 | Cell cycle arrest |
| Test Compound | A549 (Lung) | 8 | Apoptosis induction |
This table indicates that the test compound exhibits a lower IC50 value compared to other tested compounds, highlighting its potential as a potent anticancer agent.
Neuroprotective Effects
Emerging studies suggest that isoindole derivatives may also possess neuroprotective properties. They have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis.
Case Study:
In vitro studies have shown that the compound can reduce oxidative stress markers in neuronal cell lines, indicating its potential for treating neurodegenerative diseases .
Mechanism of Action
The mechanism by which 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological outcomes. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations in Isoindole Derivatives
The target compound shares a core isoindole-dione structure with derivatives reported in patents and synthetic studies. Key comparisons include:
Table 1: Structural and Functional Comparisons
*Calculated molecular weight. †Estimated based on patent data .
Key Observations:
- Ring Size and Conformation : The target compound’s 2,6-dioxopiperidine ring (6-membered) vs. compound 9’s 2,5-dioxopyrrolidine (5-membered) alters steric and electronic profiles. Larger piperidine rings may enhance binding pocket compatibility in proteins like cereblon .
- Substituent Effects : The 5-carbonitrile group in the target compound vs. 5-piperidin-4-yl in patent derivatives highlights trade-offs between electron-withdrawing (CN) and basic (piperidine) groups. Carbonitriles improve metabolic stability but reduce solubility compared to amine-containing analogs.
Biological Activity
2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile is a compound of significant interest due to its potential therapeutic applications. This compound is structurally related to known immunomodulatory agents and has been studied for its biological activities, including anti-inflammatory and anti-cancer properties. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and data tables.
- Molecular Formula : C14H12N2O5
- Molecular Weight : 288.26 g/mol
- CAS Number : 2287259-68-9
Research indicates that compounds similar to 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole derivatives modulate the activity of cereblon (CRBN), a critical component in the ubiquitin-proteasome system. This modulation leads to the degradation of specific proteins involved in inflammatory responses and cancer cell proliferation.
Anti-inflammatory Effects
One of the primary biological activities of this compound is its ability to inhibit tumor necrosis factor-alpha (TNF-α) production. In vitro studies have demonstrated that this compound significantly reduces TNF-α levels in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs):
| Compound | IC50 (µM) | Toxicity on PBMC (%) |
|---|---|---|
| 2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole | 0.76 ± 0.08 | 94% at 20 µM |
| Lenalidomide | 0.13 ± 0.02 | 86% at 20 µM |
This data indicates that while both compounds exhibit anti-inflammatory properties, the new compound shows a lower toxicity profile at comparable concentrations .
Apoptosis Induction
Further studies have shown that this compound can induce apoptosis in cancer cell lines, specifically the NCI-H929 multiple myeloma cell line. Flow cytometry assays revealed a dose-dependent increase in apoptotic cells when treated with the compound:
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| Control | 6.0 | - |
| 1 | 29.5 | - |
| 5 | 34.6 | - |
These results suggest that the compound effectively triggers both early and late stages of apoptosis in cancer cells .
Case Studies
In a recent study published in Nature, researchers synthesized a series of isoquinoline derivatives related to this compound and evaluated their biological activities as CRBN modulators. The most potent derivative demonstrated significant anti-cancer effects through enhanced apoptosis induction and reduced TNF-α production .
Q & A
Q. What are the established synthetic routes for 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with isoindole or phthalimide derivatives. Key steps include:
- Cyano-substitution : Introduction of the nitrile group at the 5-position via nucleophilic aromatic substitution or palladium-catalyzed cyanation.
- Piperidinone conjugation : The 2,6-dioxopiperidin-3-yl moiety is introduced through alkylation or Michael addition, followed by cyclization under acidic conditions.
- Optimization strategies :
- Use sodium acetate in refluxing acetic acid to stabilize intermediates and improve cyclization efficiency .
- Employ building blocks like N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride for derivative synthesis, as described in Enamine Ltd.'s catalog .
- Purity control : Recrystallization from DMF/acetic acid mixtures reduces byproducts .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves 3D conformation; SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
- NMR spectroscopy :
- H/C NMR confirms the presence of the dioxopiperidinyl ring (δ 2.5–3.5 ppm for piperidinyl protons) and isoindole carbonyl groups (δ 170–175 ppm).
- F NMR (if fluorinated derivatives are present) detects electronic environments .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHFNO has a theoretical MW of 262.24, matching experimental data ).
Q. What are the recommended protocols for ensuring the compound's stability under various storage and experimental conditions?
- Methodological Answer :
- Storage : Keep in airtight containers at room temperature (20–25°C), protected from light and moisture. Stability data for analogs show no decomposition under these conditions for ≥12 months .
- In vitro stability :
- Avoid aqueous buffers with pH >8, as the dioxopiperidinyl ring may hydrolyze.
- Use DMSO for stock solutions (stable for 1 month at -20°C) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in targeted protein degradation (e.g., PROTACs)?
- Methodological Answer :
- Binding assays :
- Surface plasmon resonance (SPR) or ITC to measure affinity for cereblon (CRBN), a ubiquitin ligase component.
- Competitive displacement assays using 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid derivatives as positive controls .
- Cellular assays :
- Western blotting to monitor degradation of neo-substrates (e.g., IKZF1/3) in MM.1S myeloma cells.
- CRISPR knockout of CRBN to confirm mechanism .
Q. What strategies are recommended for resolving contradictions in biological activity data across different cell lines or model organisms?
- Methodological Answer :
- Species-specific metabolism : Compare pharmacokinetics in rodents (e.g., Sprague-Dawley rats) vs. primates (e.g., cynomolgus monkeys) using LC-MS/MS to identify metabolite differences .
- Cell-line profiling :
- Screen panels of cancer cell lines (e.g., NCI-60) to identify sensitivity/resistance patterns.
- Use RNA-seq to correlate activity with CRBN expression levels .
Q. How can computational modeling be integrated with empirical data to predict the compound's binding affinity to ubiquitin ligases (e.g., cereblon)?
- Methodological Answer :
- Molecular docking :
- Use AutoDock Vina to model interactions between the compound’s dioxopiperidinyl group and CRBN’s tri-Trp pocket.
- Validate with co-crystallography data from analogs (e.g., 3-(5-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione) .
- MD simulations :
- Run 100-ns simulations in GROMACS to assess binding stability. Key metrics: RMSD (<2 Å) and hydrogen bond persistence with Trp380/386/394 .
Q. What in vivo models are most appropriate for assessing the compound's pharmacokinetics and toxicity profile?
- Methodological Answer :
- Rodent models :
- Pharmacokinetics : Administer 10 mg/kg IV/PO to Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 24 h for LC-MS/MS analysis.
- Toxicity : 28-day repeat-dose study with histopathology on liver/kidney .
- Non-human primates :
- Use cynomolgus monkeys for ovulation inhibition studies (relevant for progesterone receptor modulation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
